molecular formula C11H14N2O5S B12547342 tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate CAS No. 673451-26-8

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate

Cat. No.: B12547342
CAS No.: 673451-26-8
M. Wt: 286.31 g/mol
InChI Key: JAMAQYNLBSETRB-UHFFFAOYSA-N
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Description

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a nitrobenzene moiety, and a sulfinyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate typically involves the reaction of 2-nitrobenzenesulfinyl chloride with tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions. The nitro and sulfinyl groups can participate in redox reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate is unique due to the combination of its functional groups, which provide a balance of steric protection and reactivity. The presence of both nitro and sulfinyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

673451-26-8

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

tert-butyl N-(2-nitrophenyl)sulfinylcarbamate

InChI

InChI=1S/C11H14N2O5S/c1-11(2,3)18-10(14)12-19(17)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

JAMAQYNLBSETRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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